molecular formula C17H15BrF2N4O2S B14923482 N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14923482
M. Wt: 457.3 g/mol
InChI Key: QMIYSIDIERCCGS-ZVBGSRNCSA-N
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Description

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of furan, triazole, and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromophenol, furan derivatives, and triazole precursors. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H15BrF2N4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

(E)-1-[5-[(4-bromophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C17H15BrF2N4O2S/c1-2-27-17-23-22-16(15(19)20)24(17)21-9-13-7-8-14(26-13)10-25-12-5-3-11(18)4-6-12/h3-9,15H,2,10H2,1H3/b21-9+

InChI Key

QMIYSIDIERCCGS-ZVBGSRNCSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br)C(F)F

Origin of Product

United States

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